(2-Aminoethyl)(methoxy)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

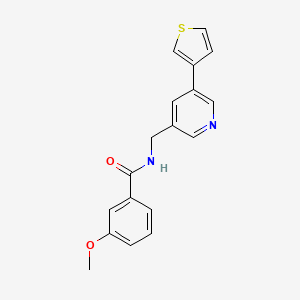

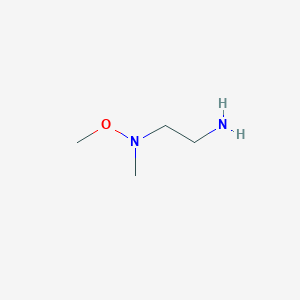

(2-Aminoethyl)(methoxy)methylamine is a chemical compound with the IUPAC name N1- (2-methoxyethyl)-N~1~-methyl-1,2-ethanediamine . It has a molecular weight of 132.21 and is typically stored at room temperature . The compound is in liquid form .

Synthesis Analysis

The synthesis of amines like (2-Aminoethyl)(methoxy)methylamine can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This reaction involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .Molecular Structure Analysis

The molecular structure of (2-Aminoethyl)(methoxy)methylamine consists of a total of 15 bonds, including 5 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) . The InChI code for this compound is 1S/C6H16N2O/c1-8(4-3-7)5-6-9-2/h3-7H2,1-2H3 .Scientific Research Applications

Polymer Chemistry and Photopolymerization

A study explored the use of a novel compound with (2-Aminoethyl)(methoxy)methylamine structure as a photoiniferter for nitroxide-mediated photopolymerization (NMP), showing potential for controlled polymer growth and novel polymer synthesis techniques (Guillaneuf et al., 2010).

Organic Synthesis and Cleavage Reactions

Research on 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives highlighted methods for converting methyl carbamate to free amine, indicating applications in selective cleavage and synthesis of N-deprotected carbohydrates (Yeung et al., 2000).

Astronomical Chemistry

Methoxyamine, closely related to (2-Aminoethyl)(methoxy)methylamine, was studied for its potential as an interstellar amine, with research aiming at its detection in the interstellar medium. This underlines its significance in understanding chemical processes in space (Kolesniková et al., 2018).

Enzymatic Catalysis

A study on the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with Methoxyacetate revealed that certain interactions between methoxyacetate and the amine might boost reaction rates, highlighting the role of (2-Aminoethyl)(methoxy)methylamine structures in improving enzymatic catalysis efficiency (Cammenberg et al., 2006).

Biochemical Pharmacology

Exploration of psychoactive substituted N-benzylphenethylamines, structurally related to (2-Aminoethyl)(methoxy)methylamine, offers insight into their action as high potency agonists at 5-HT2A receptors, providing a deeper understanding of their neurochemical pharmacology and potential therapeutic applications (Eshleman et al., 2018).

Safety and Hazards

The safety information for (2-Aminoethyl)(methoxy)methylamine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound is associated with the hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

N'-methoxy-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6(7-2)4-3-5/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWLCTOJEGRNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)(methoxy)methylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)

![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)